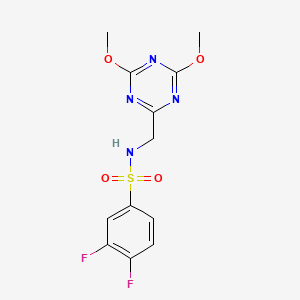

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of 4,6-dimethoxy-1,3,5-triazine . The 4,6-dimethoxy-1,3,5-triazine derivatives are known for their use in the activation of carboxylic acids, particularly for amide synthesis .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) are synthesized by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) in THF .

Chemical Reactions Analysis

The compound, being a derivative of 4,6-dimethoxy-1,3,5-triazine, might be involved in similar reactions. For instance, DMTMM is used for the activation of carboxylic acids, particularly for amide synthesis . It can also be used to make esters from the corresponding alcohol and carboxylic acid .

Scientific Research Applications

Peptide Synthesis

This compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links joining amino acids in proteins .

Amide Synthesis

The compound is a highly effective coupling reagent used for amide synthesis . It facilitates the condensation of carboxylic acids and amines to form the corresponding amides .

Ester Preparation

In addition to amide synthesis, this compound is also used for the preparation of esters . It aids in the esterification of carboxylic acids with alcohols to produce the corresponding esters .

Pharmaceutical Intermediate

The compound serves as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical drugs, contributing to the development of new treatments and therapies .

5. Development of Carboxymethyl Cellulose (CMC) Films The compound has been used as a cross-linking agent for the development of carboxymethyl cellulose (CMC) films for food packaging . The presence of the compound effectively improved moisture uptake, moisture content, water vapour permeability, water solubility of the films, oil resistance together with good biodegradability .

Synthesis of Other Chemical Compounds

This compound was quantitatively synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in THF . This indicates its potential use in the synthesis of other chemical compounds .

Mechanism of Action

Mode of Action

It is known that the compound can act as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds between carboxylic acids and amines .

Biochemical Pathways

The compound is involved in the synthesis of esters and peptides in both solution and solid-phase . It also plays a role in the cyclization of linear tetrapeptides . The by-product of the reaction with this compound, 2-hydroxy-4,6-dimethoxy-1,3,5-triazine, is highly water soluble and can be easily removed from the main reaction product .

Result of Action

The molecular and cellular effects of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide’s action are largely dependent on its role as a coupling reagent in peptide synthesis . It facilitates the formation of amide bonds, which are crucial in the structure of peptides and proteins .

Action Environment

The action of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3,4-difluorobenzenesulfonamide can be influenced by various environmental factors. For instance, the amount of alcohols can be reduced to a stoichiometric amount by conducting the reaction in tetrahydrofuran

properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O4S/c1-21-11-16-10(17-12(18-11)22-2)6-15-23(19,20)7-3-4-8(13)9(14)5-7/h3-5,15H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJRIGCAYXJVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2802096.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2802099.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)

![3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide](/img/structure/B2802109.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)